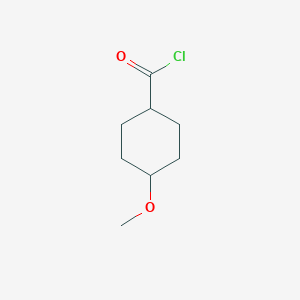

4-methoxycyclohexane-1-carbonyl Chloride

Vue d'ensemble

Description

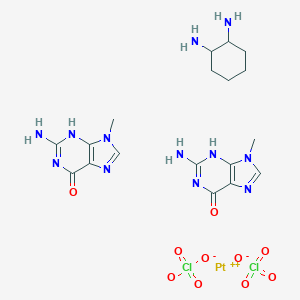

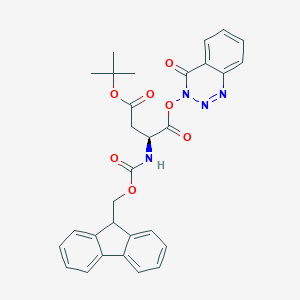

4-methoxycyclohexane-1-carbonyl Chloride, also known as this compound, is a useful research compound. Its molecular formula is C8H13ClO2 and its molecular weight is 176.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalysis and Organic Synthesis

4-Methoxycyclohexane-1-carbonyl chloride serves as a versatile intermediate in organic synthesis. It's involved in methoxycarbonylation reactions catalyzed by palladium complexes, showing potential in synthesizing complex molecules from simpler aryl chlorides. For example, a catalyst system based on palladium and bis(di-tert-butylphosphinomethyl)benzene demonstrated significant activity for the methoxycarbonylation of activated aryl chlorides, leading to various organic compounds including esters and terephthalates under certain conditions (Jiménez-Rodríguez et al., 2005).

Photochemistry

In the realm of photochemistry, this compound's derivatives, specifically methoxyphenyl chlorides, have been studied for their behavior under light. These studies shed light on the SN1 reactions and the effects of solvent polarity on the outcomes of photochemical reactions, highlighting the compound's utility in understanding and harnessing photochemical processes for synthetic applications (Dichiarante et al., 2007).

Cycloaddition Reactions

The compound also finds application in cycloaddition reactions, where tin(IV) chloride catalysis is used to combine 3-ethoxycyclobutanones with allylsilanes, yielding cyclohexanone derivatives. Such reactions exemplify the compound's role in facilitating transformations that are foundational to organic synthesis, contributing to the synthesis of complex molecular architectures (Matsuo et al., 2009).

Conjugate Reduction

Another application is in the conjugate reduction of α,β-unsaturated carbonyl compounds, catalyzed by copper carbene complexes. This process highlights the compound's utility in reductive transformations, essential for modifying molecular structures to achieve desired properties or reactivities (Jurkauskas et al., 2003).

Material Science and Polymer Chemistry

In material science, this compound derivatives have been used as building blocks for synthesizing organosilicon compounds, demonstrating the versatility of silicon-containing heterocycles in creating materials with potential applications in electronics, coatings, and as intermediates in further synthetic endeavors (Geyer et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

4-methoxycyclohexane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGGCXKJFXNNFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine](/img/structure/B53014.png)

![methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate](/img/structure/B53036.png)

![1-[4-[4-[2-[4-[4-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B53041.png)

![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B53042.png)